molecular formula C17H13BrN4O2S B13371430 3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371430
M. Wt: 417.3 g/mol
InChI Key: NNZFWJJUASDWNN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-bromobenzaldehyde with 2-methoxyphenol in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide and a suitable oxidizing agent to form the triazolothiadiazole ring system. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can result in various substituted triazolothiadiazoles .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both bromophenyl and methoxyphenoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-8-4-5-9-14(13)24-10-15-21-22-16(19-20-17(22)25-15)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3

InChI Key

NNZFWJJUASDWNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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